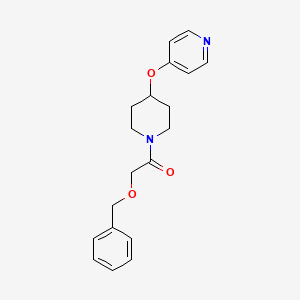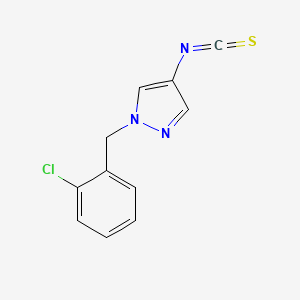![molecular formula C20H17FN4OS B2834576 N-(2-(2-(2-氟苯基)噻唑-3,2-b][1,2,4]三唑-6-基)乙基)-4-甲基苯甲酰胺 CAS No. 895790-26-8](/img/structure/B2834576.png)
N-(2-(2-(2-氟苯基)噻唑-3,2-b][1,2,4]三唑-6-基)乙基)-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide” is a compound that belongs to the class of heterocyclic compounds known as triazoles . Triazoles are known for their significant biological and pharmacological properties . They are widely used in medicinal chemistry due to their various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide” is not detailed in the available resources.科学研究应用
合成和生物学评价
抗炎和镇痛活性:噻唑和三唑化合物的衍生物已被设计、合成并评估其抗炎和镇痛活性。具有特定结构特征的化合物,例如用氟苯基取代的化合物,在这些领域表现出显著的活性,表明类似的衍生物,包括 N-(2-(2-(2-氟苯基)噻唑[3,2-b][1,2,4]三唑-6-基)乙基)-4-甲基苯甲酰胺,也可能具有有前途的生物学特性 (Alam 等人,2010)。
抗菌活性:新型噻唑和噻唑烷酮衍生物的合成和评估显示出对各种细菌和真菌菌株有希望的抗菌活性。这些发现突出了氟代苯并噻唑和相关化合物在开发新型抗菌剂中的潜力 (Desai 等人,2013)。
抗癌活性:氟代苯并噻唑及其衍生物因其抗癌特性而被广泛研究。这一类新化合物的合成导致发现了对各种癌细胞系有力的细胞毒性剂,强调了此类分子在肿瘤学中的治疗潜力 (Hutchinson 等人,2001)。
抗氧化特性:含有三唑-噻二唑基序的化合物也因其抗氧化特性而被研究,进一步拓宽了此类分子的潜在治疗应用范围 (Sunil 等人,2010)。
作用机制
Target of Action
The compound, also known as N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its target enzymes by forming specific interactions with different target receptors . For instance, in the case of anticancer activity, the compound has been found to induce apoptosis through dual inhibition of PARP-1 and EGFR targets . This results in upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the context of its anticancer activity, the compound’s action on PARP-1 and EGFR targets leads to the induction of apoptosis, a form of programmed cell death . This involves the upregulation of pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and the downregulation of the anti-apoptotic gene Bcl2 .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of the compound.
Result of Action
The result of the compound’s action is the modulation of cellular processes, leading to therapeutic effects. For example, in the context of its anticancer activity, the compound induces apoptosis in cancer cells, leading to their death . This is achieved through the upregulation of pro-apoptotic genes and the downregulation of an anti-apoptotic gene .
属性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-13-6-8-14(9-7-13)19(26)22-11-10-15-12-27-20-23-18(24-25(15)20)16-4-2-3-5-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXBQYAXIFZQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide](/img/structure/B2834494.png)
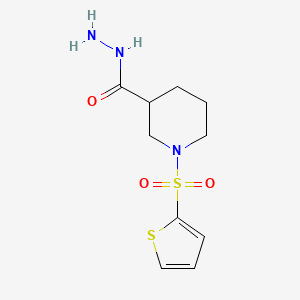
![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)
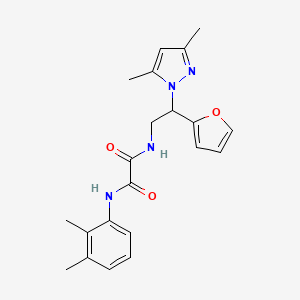
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)
![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)

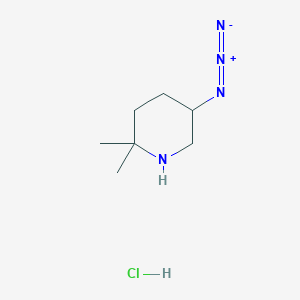
![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2834511.png)
